tert-Butyl 4-bromo-1H-indazole-1-carboxylate
CAS No.: 926922-37-4
Cat. No.: VC2914931
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926922-37-4 |
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Molecular Formula | C12H13BrN2O2 |
Molecular Weight | 297.15 g/mol |
IUPAC Name | tert-butyl 4-bromoindazole-1-carboxylate |
Standard InChI | InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 |
Standard InChI Key | OFVPGIHEBLOESV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Br |
Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Br |
Introduction
tert-Butyl 4-bromo-1H-indazole-1-carboxylate is a chemical compound with the CAS number 926922-37-4. It belongs to the indazole class of compounds, which are known for their diverse biological activities and applications in pharmaceutical research. This compound is specifically used in organic synthesis and as a precursor for the development of various pharmaceuticals and chemical intermediates.
Chemical Identifiers
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CAS Number: 926922-37-4
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Molecular Formula: C12H13BrN2O2
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Molecular Weight: 297.15 g/mol
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Density: 1.5 ± 0.1 g/cm³
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Boiling Point: 377.4 ± 34.0 °C at 760 mmHg
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Flash Point: 182.0 ± 25.7 °C
Safety Information
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Hazards: Harmful by inhalation, in contact with skin, and if swallowed.
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First Aid Measures: In case of skin contact, wash with copious amounts of water. For eye contact, ensure thorough flushing of the eyes. If inhaled, remove to fresh air and seek medical attention if symptoms persist.
Synthesis and Applications
tert-Butyl 4-bromo-1H-indazole-1-carboxylate is synthesized through a series of organic reactions involving indazole derivatives. It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.
Synthesis Overview
The synthesis typically involves the protection of the indazole nitrogen with a tert-butyl group, followed by bromination at the 4-position. This compound can then be further modified to introduce various functional groups, making it a valuable precursor for drug discovery.
Research Findings
Research on tert-Butyl 4-bromo-1H-indazole-1-carboxylate is primarily focused on its role as a synthetic intermediate. Studies have explored its reactivity and potential applications in medicinal chemistry, particularly in the synthesis of compounds with biological activity.
Biological Activity
While specific biological activities of tert-Butyl 4-bromo-1H-indazole-1-carboxylate itself are not extensively documented, its derivatives have shown potential in various therapeutic areas. The indazole scaffold is known for its involvement in compounds with anti-inflammatory, anticancer, and antimicrobial properties.
Storage Conditions
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General Storage: Store at room temperature.
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Long-term Storage: For extended periods, store at -80°C to maintain stability.
Solubility and Preparation
To enhance solubility, heating the solution to 37°C and using an ultrasonic bath can be effective. Stock solutions are typically prepared in solvents like DMSO.
tert-Butyl 5-bromo-1H-indazole-1-carboxylate
This compound, with the CAS number 651780-02-8, shares a similar structure but with the bromine at the 5-position instead of the 4-position. Both compounds have the same molecular formula and weight but differ in their reactivity and potential applications due to the positional difference of the bromine atom.
Compound | CAS Number | Bromine Position | Molecular Weight |
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tert-Butyl 4-bromo-1H-indazole-1-carboxylate | 926922-37-4 | 4 | 297.15 g/mol |
tert-Butyl 5-bromo-1H-indazole-1-carboxylate | 651780-02-8 | 5 | 297.15 g/mol |
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